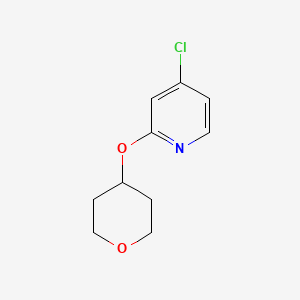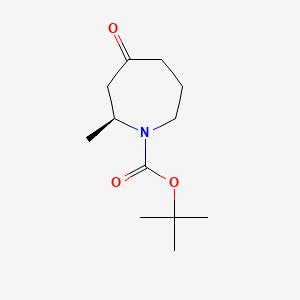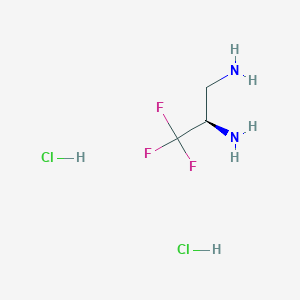
(R)-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of three fluorine atoms attached to the propane backbone, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ®-3,3,3-Trifluoropropane-1,2-diamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, including those involved in neurotransmission and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Aminopiperidine Dihydrochloride: Another chiral diamine with applications in pharmaceutical synthesis.
®-3,3,3-Trifluoropropylamine: A related compound with similar structural features but different reactivity.
Uniqueness
®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride is unique due to the presence of both the trifluoromethyl group and the diamine functionality. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C3H9Cl2F3N2 |
|---|---|
Poids moléculaire |
201.02 g/mol |
Nom IUPAC |
(2R)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H/t2-;;/m1../s1 |
Clé InChI |
PWIDCEVCHKDDMQ-YBBRRFGFSA-N |
SMILES isomérique |
C([C@H](C(F)(F)F)N)N.Cl.Cl |
SMILES canonique |
C(C(C(F)(F)F)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


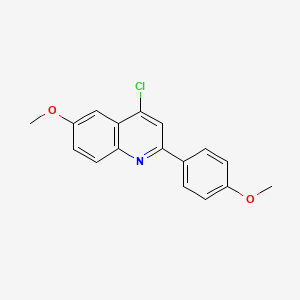
![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)
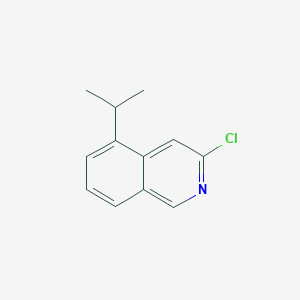
![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)
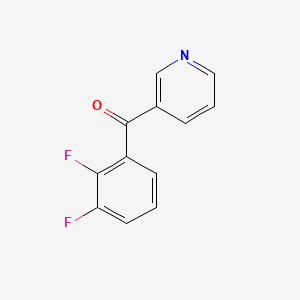
![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
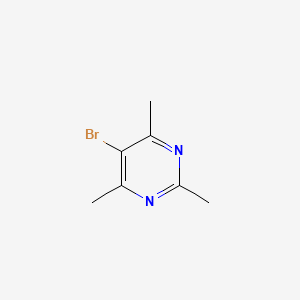
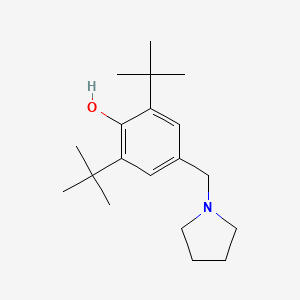
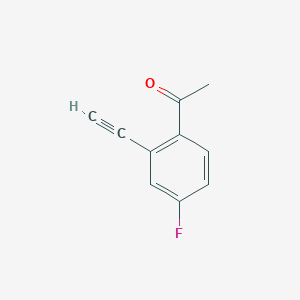

![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)

